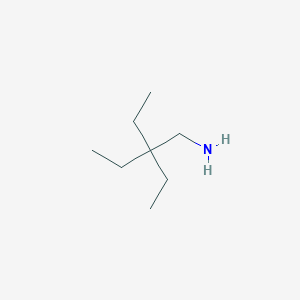
3-(Aminomethyl)-3-ethylpentane
Cat. No. B8751783
M. Wt: 129.24 g/mol
InChI Key: ZSUSGBQRHRZDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06649600B1
Procedure details


Oxalyl chloride (COCl)2 (16.5 ml, 188 mmol) in methylene chloride (150 ml) is cooled to −63°. DMSO (18 ml, 362 mmol) is then added dropwise. The resulting mixture is stirred for 30 minutes and then a mixture of 4-hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester (XVIII, Example 93, 34.5 g, 125 mmol) in methylene chloride (100 ml) is added over 15 minutes. After another 30 minutes, triethylethylamine (70 ml, 502 mmol) in methylene chloride (30 ml) is added over 25 minutes. (Extra Caution: extremely exothermic reaction when the first equivalent of the triethylamine is added.) The reaction mixture then stirred for another 45 minutes and the cooling bath is removed and allowed to warm up to 20-25°. Water (50 ml) is added and the organic layer is separated, dried over anhydrous sodium sulfate and concentrated to give the title compound, NMR (400 MHz, CDCl3) δ 9.51, 7.32, 5.11, 1.88 and 1.64.
[Compound]
Name
Oxalyl chloride (COCl)2
Quantity
16.5 mL
Type
reactant
Reaction Step One



Quantity
34.5 g
Type
reactant
Reaction Step Three





Name
Identifiers


|
REACTION_CXSMILES
|
CS(C)=O.[CH2:5]([O:12][C:13]([C:15]12[CH2:22][CH2:21][C:18]([CH2:23][OH:24])([CH2:19][CH2:20]1)[CH2:17][CH2:16]2)=[O:14])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C(C(CC)(CC)CN)C.C(N(CC)CC)C>C(Cl)Cl>[CH2:5]([O:12][C:13]([C:15]12[CH2:20][CH2:19][C:18]([CH:23]=[O:24])([CH2:21][CH2:22]1)[CH2:17][CH2:16]2)=[O:14])[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1
|
Inputs


Step One
[Compound]
|
Name
|
Oxalyl chloride (COCl)2
|
|
Quantity
|
16.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
34.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C12CCC(CC1)(CC2)CO
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(CN)(CC)CC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture is stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added over 15 minutes
|
|
Duration
|
15 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After another 30 minutes
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
) The reaction mixture then stirred for another 45 minutes
|
|
Duration
|
45 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the cooling bath is removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm up to 20-25°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (50 ml) is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer is separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C12CCC(CC1)(CC2)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
